molecular formula C16H13N3O3 B12427613 N-Carbamoyl Oxcarbazepine-d4 (major)

N-Carbamoyl Oxcarbazepine-d4 (major)

Cat. No.: B12427613
M. Wt: 299.32 g/mol
InChI Key: KWTBDJPWNWQCBF-DNZPNURCSA-N
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Description

N-Carbamoyl Oxcarbazepine-d4 is a labeled derivative of N-Carbamoyl Oxcarbazepine, which is an impurity of Oxcarbazepine. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This labeling is useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

The synthesis of N-Carbamoyl Oxcarbazepine-d4 involves the incorporation of deuterium atoms into the molecular structure of N-Carbamoyl Oxcarbazepine. The synthetic route typically starts with the precursor Oxcarbazepine, which undergoes a series of chemical reactions to introduce the carbamoyl group and the deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial production methods for N-Carbamoyl Oxcarbazepine-d4 are similar to those used for other deuterated compounds. These methods involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

N-Carbamoyl Oxcarbazepine-d4 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-Carbamoyl Oxcarbazepine-d4 oxide.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Carbamoyl Oxcarbazepine-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Carbamoyl Oxcarbazepine-d4 is similar to that of Oxcarbazepine. It primarily involves the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials along neurons. This action reduces neuronal excitability and is responsible for its anticonvulsant effects. The molecular targets include sodium channels, and the pathways involved are related to the modulation of neuronal activity .

Comparison with Similar Compounds

N-Carbamoyl Oxcarbazepine-d4 can be compared with other similar compounds, such as:

    Oxcarbazepine: The parent compound, which is used as an anticonvulsant medication.

    Carbamazepine: A structurally related compound with similar anticonvulsant properties.

    Eslicarbazepine: Another derivative of Oxcarbazepine with a slightly different mechanism of action.

The uniqueness of N-Carbamoyl Oxcarbazepine-d4 lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and drug metabolism studies .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-carbamoyl-1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C16H13N3O3/c17-15(21)18-16(22)19-12-7-3-1-5-10(12)9-14(20)11-6-2-4-8-13(11)19/h1-8H,9H2,(H3,17,18,21,22)/i1D,3D,5D,7D

InChI Key

KWTBDJPWNWQCBF-DNZPNURCSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)NC(=O)N)[2H])[2H]

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC(=O)N

Origin of Product

United States

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